molecular formula C9H8BrFO2 B178758 Ethyl 2-bromo-5-fluorobenzoate CAS No. 139911-28-7

Ethyl 2-bromo-5-fluorobenzoate

Cat. No. B178758
M. Wt: 247.06 g/mol
InChI Key: ODFAIHQRCRQZGM-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-5-fluorobenzoate is a chemical compound with the molecular formula C9H8BrFO2 . It has a molecular weight of 247.06 g/mol . The IUPAC name for this compound is ethyl 2-bromo-5-fluorobenzoate .


Molecular Structure Analysis

The InChI code for Ethyl 2-bromo-5-fluorobenzoate is InChI=1S/C9H8BrFO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2H2,1H3 . This code represents the molecular structure of the compound. The compound has a total of 13 heavy atoms .


Physical And Chemical Properties Analysis

Ethyl 2-bromo-5-fluorobenzoate has several computed properties. It has a XLogP3-AA value of 2.9, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability . It has no hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 3 rotatable bonds . The topological polar surface area is 26.3 Ų .

Scientific Research Applications

Regioselective Synthesis

Research by Mongin and Schlosser (1996) demonstrated the regioselective ortho-lithiation of chloro and bromo substituted fluoroarenes. For instance, the treatment of 1-chloro-4-fluorobenzene with specific reagents resulted in the formation of 5-chloro-2-fluorobenzoic acid, showcasing the potential of similar compounds in regioselective synthesis processes (Mongin & Schlosser, 1996).

Synthesis of Complex Molecules

Pokhodylo and Obushak (2019) used methyl 2-azido-5-bromobenzoate in the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, illustrating the utility of bromo-fluorobenzoates in the synthesis of complex organic compounds (Pokhodylo & Obushak, 2019).

Continuous-Flow Processes for Pharmaceutical Intermediates

Guo, Yu, and Su (2020) described a continuous-flow process for the production of Floxacin intermediates, utilizing a similar compound, 2,4-dichloro-5-fluorobenzoic acid, for efficient C–C bond formation. This highlights the role of such compounds in improving pharmaceutical manufacturing processes (Guo, Yu, & Su, 2020).

Safety And Hazards

Ethyl 2-bromo-5-fluorobenzoate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . Protective clothing, gloves, and face protection should be worn when handling this compound .

properties

IUPAC Name

ethyl 2-bromo-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFAIHQRCRQZGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70567332
Record name Ethyl 2-bromo-5-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-5-fluorobenzoate

CAS RN

139911-28-7
Record name Benzoic acid, 2-bromo-5-fluoro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139911-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-bromo-5-fluoro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139911287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-bromo-5-fluoro-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl 2-bromo-5-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Cesarini, A Spallarossa, A Ranise… - Medicinal chemistry …, 2010 - Springer
The structural simplification of the non-nucleoside reverse transcriptase inhibitors (NNRTIs) O-(2-phthalimidoethyl)-N-(hetero)aroyl-N-arylthiocarbamates led us to design (hetero)aroyl …
Number of citations: 6 link.springer.com
XY Sun, YH Sun, Y Rao - Chinese Chemical Letters, 2014 - Elsevier
(6-Amino-2-chloro-3-fluorophenyl)methanol is prepared through both traditional methods and palladium catalyzed iterative Csingle bondH halogenation reactions. In comparison to …
Number of citations: 3 www.sciencedirect.com

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